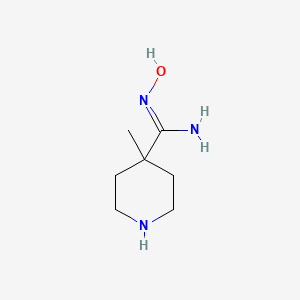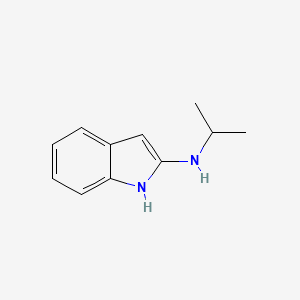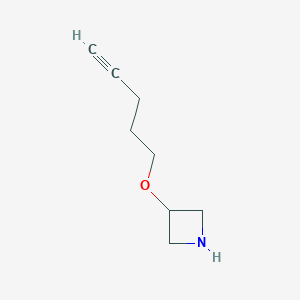
3-(Pent-4-yn-1-yloxy)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pent-4-yn-1-yloxy)azetidine: is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a pent-4-yn-1-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: . This reaction is efficient for synthesizing functionalized azetidines under photochemical conditions.
Industrial Production Methods: Industrial production of azetidines, including 3-(Pent-4-yn-1-yloxy)azetidine, often involves scalable synthetic routes such as the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Microwave irradiation and solid support methods are also employed to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Pent-4-yn-1-yloxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted azetidines, amines, and oxides, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(Pent-4-yn-1-yloxy)azetidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 3-(Pent-4-yn-1-yloxy)azetidine involves its interaction with molecular targets through its azetidine ring and pent-4-yn-1-yloxy substituent. The ring strain of the azetidine ring facilitates its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, modulating their activity and leading to biological effects .
Vergleich Mit ähnlichen Verbindungen
Azetidine: A simpler four-membered nitrogen-containing ring without additional substituents.
3-(Pent-4-en-1-yloxy)azetidine: Similar structure but with an alkene substituent instead of an alkyne.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Eigenschaften
Molekularformel |
C8H13NO |
|---|---|
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
3-pent-4-ynoxyazetidine |
InChI |
InChI=1S/C8H13NO/c1-2-3-4-5-10-8-6-9-7-8/h1,8-9H,3-7H2 |
InChI-Schlüssel |
ALMVBWUWURNQSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCOC1CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


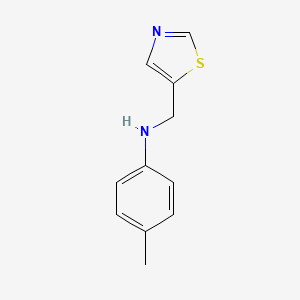
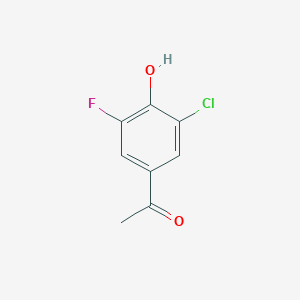
![7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13309984.png)
![1-[1-(1-Methyl-1H-pyrazol-4-YL)-2-pyrrolidinyl]methanamine](/img/structure/B13309999.png)
![4-[1-(Phenylsulfanyl)ethyl]aniline](/img/structure/B13310000.png)
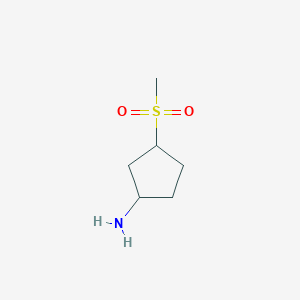
![3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13310012.png)


![1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13310027.png)
![4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol](/img/structure/B13310033.png)
![1-[(1-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea](/img/structure/B13310042.png)
